4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide
Description
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group attached to a 2-methoxyphenyl scaffold. The phenyl ring is further functionalized at the 5-position with an imidazo[1,2-a]pyrimidin-2-yl moiety. The ethoxy group at the para position of the benzamide may influence lipophilicity and metabolic stability, while the methoxy group on the phenyl ring could modulate electronic properties and binding interactions .
Properties
IUPAC Name |
4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-17-8-5-15(6-9-17)21(27)24-18-13-16(7-10-20(18)28-2)19-14-26-12-4-11-23-22(26)25-19/h4-14H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMATPZHVJQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide typically involves multi-step reactions. One common method includes the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide, followed by cyclization with 2-aminobenzimidazole . Industrial production methods often employ green chemistry principles, utilizing solvents like PEG-400 and butan-1-ol to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s biological activity.
Scientific Research Applications
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. As a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Benzamide Core
The following analogs share the N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide scaffold but differ in substituents on the benzoyl group:
Physicochemical and Pharmacokinetic Properties
- Steric Effects : The 4-tert-butyl analog introduces steric hindrance, which could limit binding in compact active sites but enhance selectivity .
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